molecular formula C22H16FNO5S B6482754 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide CAS No. 923217-41-8

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide

Cat. No. B6482754
CAS RN: 923217-41-8
M. Wt: 425.4 g/mol
InChI Key: YDFWJAFXQBEPFL-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (4-F-NCS) is a novel synthetic compound with potential therapeutic applications in the medical field. It belongs to the class of compounds known as benzene sulfonamides, which are derivatives of benzene and contain a sulfonamide group. 4-F-NCS has been studied extensively over the past decade due to its unique properties and potential therapeutic applications.

Scientific Research Applications

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been investigated for its ability to modulate the activity of various enzymes involved in metabolic pathways. It has also been studied for its potential use as an anti-diabetic agent, as well as for its ability to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide has a number of advantages and limitations for lab experiments. One of the major advantages is that it is relatively easy to synthesize, which makes it suitable for use in laboratory experiments. Additionally, it has a wide range of potential therapeutic applications, making it an attractive candidate for further research. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not yet fully understood how the compound works at a molecular level, which can make it difficult to study its effects in detail. Additionally, the compound is not yet approved for clinical use, so it is not currently available for use in human studies.

Future Directions

There are a number of potential future directions for research into 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide. One of the most important areas of research is to better understand the compound's mechanism of action at a molecular level. Additionally, further research is needed to investigate the compound's potential therapeutic applications in various diseases. Additionally, further research is needed to investigate the compound's potential side effects and toxicity. Finally, further research is needed to investigate the compound's potential use in clinical trials.

Synthesis Methods

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide can be synthesized through a multi-step organic synthesis process. The first step involves the reaction of 4-fluorobenzene-sulfonyl chloride with 2-methoxy-4-oxo-4H-chromene-6-ylamine in the presence of a base such as sodium hydroxide. This reaction produces the desired this compound compound. The next step involves purification of the compound by recrystallization. This can be done by dissolving the compound in a hot solvent such as ethanol and then cooling the solution. The this compound will then crystallize out of solution and can be collected and dried.

properties

IUPAC Name

4-fluoro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO5S/c1-28-20-5-3-2-4-17(20)22-13-19(25)18-12-15(8-11-21(18)29-22)24-30(26,27)16-9-6-14(23)7-10-16/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFWJAFXQBEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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